molecular formula C15H21Cl2NO3S2 B4788435 2,3-dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide

2,3-dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide

Cat. No.: B4788435
M. Wt: 398.4 g/mol
InChI Key: CZCHIDJSIRMKGG-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide is a complex organic compound with a unique structure that includes dichloro, cyclohexylsulfanyl, and methoxybenzenesulfonamide groups

Preparation Methods

The synthesis of 2,3-dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide typically involves multiple steps. The synthetic route often starts with the preparation of the core benzenesulfonamide structure, followed by the introduction of the dichloro and methoxy groups. The cyclohexylsulfanyl group is then added through a series of reactions involving thiol-ene click chemistry or other sulfur-based coupling reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

2,3-Dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Scientific Research Applications

2,3-Dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2,3-dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide include other benzenesulfonamides with different substituents. For example:

    2,3-Dichloro-N-[2-(methylsulfanyl)ethyl]-4-methoxybenzenesulfonamide: This compound has a methylsulfanyl group instead of a cyclohexylsulfanyl group, which may affect its reactivity and biological activity.

    2,3-Dichloro-N-[2-(phenylsulfanyl)ethyl]-4-methoxybenzenesulfonamide: The phenylsulfanyl group introduces aromaticity, potentially altering the compound’s properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dichloro-N-(2-cyclohexylsulfanylethyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO3S2/c1-21-12-7-8-13(15(17)14(12)16)23(19,20)18-9-10-22-11-5-3-2-4-6-11/h7-8,11,18H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCHIDJSIRMKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NCCSC2CCCCC2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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